3-Bromo-4-methoxy-5-nitrobenzoic acid
Overview
Description
3-Bromo-4-methoxy-5-nitrobenzoic acid: is an organic compound with the molecular formula C8H6BrNO5 and a molecular weight of 276.04 g/mol It is a derivative of benzoic acid, characterized by the presence of bromine, methoxy, and nitro functional groups on the benzene ring
Scientific Research Applications
Chemistry: 3-Bromo-4-methoxy-5-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
Mode of Action
The nitro group (−NO2) in “3-Bromo-4-methoxy-5-nitrobenzoic acid” is a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This might influence how the compound interacts with its targets.
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways that “this compound” might affect. Compounds with similar structures have been used in the synthesis of 3,4-dihydro-2 (1 h)-quinazolinones and 3,4-dihydro-1 h -quinazolin-2-thiones , which might suggest potential pathways it could affect.
Pharmacokinetics
The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This could potentially influence the compound’s bioavailability.
Biochemical Analysis
Biochemical Properties
3-Bromo-4-methoxy-5-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. For instance, the nitro group in this compound can participate in redox reactions, potentially affecting the activity of oxidoreductases. Additionally, the bromine substituent may facilitate halogen bonding with certain proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the nitro group can lead to the generation of reactive nitrogen species, which can modulate signaling pathways such as the NF-κB pathway. Furthermore, this compound may affect the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules. The nitro group can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity. Additionally, the bromine substituent can engage in halogen bonding, further influencing protein structure. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Moreover, this compound can affect gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of oxidative stress and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The nitro group can undergo reduction to form amino derivatives, which can further participate in conjugation reactions. Additionally, the methoxy group can be demethylated by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolic transformations can affect the compound’s activity and its interactions with other biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, depending on factors such as tissue perfusion and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific compartments or organelles through post-translational modifications or binding to targeting signals. For instance, the nitro group can facilitate the localization of this compound to the mitochondria, where it can affect mitochondrial function and oxidative stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxy-5-nitrobenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method includes:
Nitration: The nitration of 4-methoxybenzoic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position relative to the methoxy group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: The compound can undergo further electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and bromine) and an electron-donating group (methoxy).
Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride in hydrochloric acid.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nitration: Concentrated sulfuric acid and nitric acid.
Bromination: Bromine and iron(III) bromide.
Reduction: Tin(II) chloride in hydrochloric acid.
Major Products:
Reduction Product: 3-Bromo-4-methoxy-5-aminobenzoic acid.
Substitution Product: Depending on the nucleophile, various substituted derivatives can be formed.
Comparison with Similar Compounds
- 3-Bromo-4-methoxybenzoic acid
- 4-Bromomethyl-3-nitrobenzoic acid
- 3-Bromo-4-nitrobenzoic acid
Comparison: 3-Bromo-4-methoxy-5-nitrobenzoic acid is unique due to the simultaneous presence of bromine, methoxy, and nitro groups, which impart distinct electronic and steric properties. This combination of functional groups makes it a versatile intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .
Properties
IUPAC Name |
3-bromo-4-methoxy-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO5/c1-15-7-5(9)2-4(8(11)12)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCKROZPOJCKCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589915 | |
Record name | 3-Bromo-4-methoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954815-08-8 | |
Record name | 3-Bromo-4-methoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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